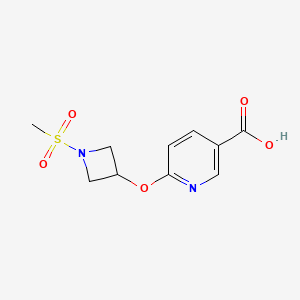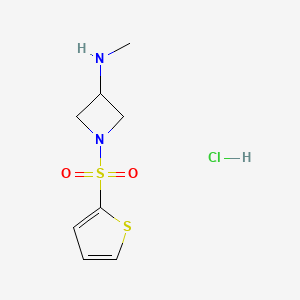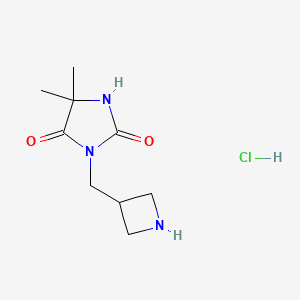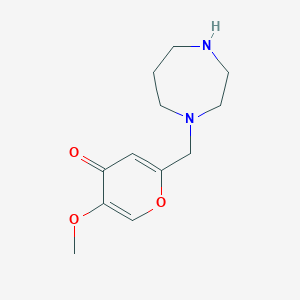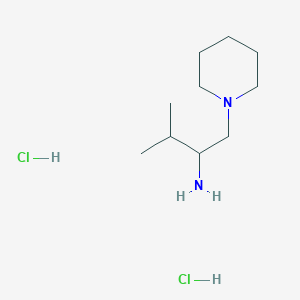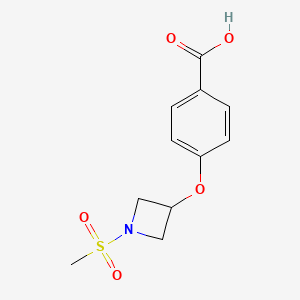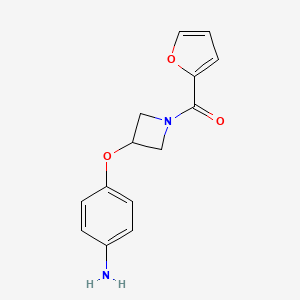
1-(Tetrahydrothiophen-3-yl)-1,4-diazepane dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tetrahydrothiophen-3-yl)-1,4-diazepane dihydrochloride (THTD) is a small organic molecule composed of four carbon atoms, two nitrogen atoms and two sulfur atoms. It is a member of the diazepane family and is known to have a wide range of biological properties. THTD has been used as a tool in scientific research, particularly in the fields of chemistry, biochemistry, and pharmacology. It has also been used in laboratory experiments to study the biochemical and physiological effects of various drugs and compounds.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A key area of research is the synthesis and structural characterization of diazepane derivatives, which serve as a foundation for further chemical and biological applications. Studies demonstrate innovative synthetic routes to create diazepane or its derivatives, highlighting their structural diversity and potential as building blocks in organic synthesis.
- Wang et al. (2014) developed new 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivatives, emphasizing the versatility of diazepane derivatives in creating complex molecular structures useful in various chemical applications (Wang et al., 2014).
- Banfi et al. (2007) explored a two-step synthesis involving a Ugi multicomponent reaction followed by an intramolecular SN2 reaction, showcasing the efficiency of generating diazepane systems, which could be beneficial for creating compounds with potential pharmacological properties (Banfi et al., 2007).
Chemical Properties and Applications
The chemical properties and reactivity of diazepane derivatives are studied extensively, providing insights into their applications in synthesizing bioactive molecules or materials with unique properties.
- Maiti et al. (2020) described a solvent-free method for synthesizing 1,4-diazepanes, demonstrating an environmentally friendly approach to accessing these compounds, potentially useful in developing new materials or drugs (Maiti et al., 2020).
- Shaabani et al. (2009) introduced a novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, underscoring the synthetic versatility of diazepane-based compounds for creating molecules with a broad spectrum of biological activities (Shaabani et al., 2009).
Propiedades
IUPAC Name |
1-(thiolan-3-yl)-1,4-diazepane;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2S.2ClH/c1-3-10-4-6-11(5-1)9-2-7-12-8-9;;/h9-10H,1-8H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGCSWSYAMTQCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2CCSC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1473149.png)


